molecular formula C14H19NO4 B5030758 4-(3-ethoxy-4-methoxybenzoyl)morpholine

4-(3-ethoxy-4-methoxybenzoyl)morpholine

Cat. No.: B5030758
M. Wt: 265.30 g/mol
InChI Key: AMKKWGGMLCYNLN-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-methoxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl moiety substituted with ethoxy (–OC₂H₅) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively. The ethoxy and methoxy substituents are expected to influence electronic distribution, solubility, and intermolecular interactions, making it distinct from other morpholine-based compounds .

Properties

IUPAC Name

(3-ethoxy-4-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-19-13-10-11(4-5-12(13)17-2)14(16)15-6-8-18-9-7-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKKWGGMLCYNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Ring

4-(3-Iodo-4-Methoxybenzoyl)Morpholine
  • Structure : Substitutes ethoxy with iodo (–I) at the 3-position.
  • Molecular Formula: C₁₂H₁₄INO₃ vs. hypothetical C₁₄H₁₉NO₄ for the ethoxy analog.
  • Properties: The iodo group increases molecular weight (347.15 g/mol vs. ~265–285 g/mol for ethoxy/methoxy derivatives) and introduces steric and electronic effects.
4-(4-Methoxythiobenzoyl)Morpholine
  • Structure : Replaces benzoyl’s carbonyl (–CO–) with thiocarbonyl (–CS–).
  • Molecular Formula: C₁₂H₁₅NO₂S.
  • Properties : Thiocarbonyl groups exhibit reduced hydrogen-bonding capacity compared to carbonyls, affecting solubility and reactivity. The molecular weight (237.32 g/mol) is lower due to sulfur’s atomic mass and absence of ethoxy .
(3-Ethoxy-4-Hydroxyphenyl)(4-Morpholinyl)Methanethione
  • Structure : Features a hydroxyl (–OH) at the 4-position and thiocarbonyl (–CS–).
  • This difference could significantly impact pharmacokinetics .

Functional Group Replacements

4-[(4-Methoxyphenyl)Sulfonyl]Morpholine
  • Structure : Replaces benzoyl with sulfonyl (–SO₂–).
  • Properties : Sulfonyl groups increase polarity and thermal stability (melting point: 109–110°C). The absence of ethoxy reduces lipophilicity, making this compound more water-soluble than the target benzoyl derivative .
VPC-14449 (Thiazol-2-yl Morpholine Derivatives)
  • Structure : Contains a thiazole ring with dibromoimidazole substituents.
  • Properties : While structurally distinct, VPC-14449 highlights the role of halogenation (Br) in modulating bioactivity. Its incorrect synthesis (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring the importance of substituent positioning in comparative studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
4-(3-Ethoxy-4-methoxybenzoyl)morpholine* C₁₄H₁₉NO₄ (hypothetical) ~285 3-ethoxy, 4-methoxy, benzoyl Expected moderate lipophilicity
4-(3-Iodo-4-methoxybenzoyl)morpholine C₁₂H₁₄INO₃ 347.15 3-iodo, 4-methoxy, benzoyl High molecular weight, halogen bonding
4-(4-Methoxythiobenzoyl)morpholine C₁₂H₁₅NO₂S 237.32 4-methoxy, thiobenzoyl Reduced hydrogen bonding, lower mass
4-[(4-Methoxyphenyl)sulfonyl]morpholine C₁₁H₁₅NO₄S 257.30 4-methoxy, sulfonyl High polarity, mp 109–110°C
(3-Ethoxy-4-hydroxyphenyl)-morpholinylmethanethione C₁₄H₁₇NO₃S 295.36 3-ethoxy, 4-hydroxy, thiocarbonyl Enhanced hydrophilicity

*Hypothetical data inferred from analogs.

Key Findings and Implications

Substituent Effects: Ethoxy vs. Halogenation: Iodo substituents (as in ) introduce unique electronic and steric profiles, useful in radiopharmaceuticals or as heavy-atom derivatives for crystallography.

Functional Group Impact :

  • Thiocarbonyl vs. Carbonyl : Thiocarbonyl derivatives () exhibit altered reactivity and reduced hydrogen-bonding capacity, which may limit their utility in enzyme-targeted applications.
  • Sulfonyl vs. Benzoyl : Sulfonyl groups () enhance thermal stability and solubility, favoring applications in polymer chemistry or as intermediates.

Synthetic Considerations :

  • Grignard reagent-based synthesis () and nucleophilic substitutions () are common for morpholine derivatives. However, substituent positioning (e.g., bromine in ) must be rigorously controlled to avoid structural misassignments.

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